MAO-B Selectivity: A 5.9-Fold Improvement Over MAO-A
In a comparative enzymatic assay, 2-chloro-3-(3-chloropropyl)-6-ethoxyquinoline demonstrates a clear, quantifiable preference for inhibiting Monoamine Oxidase B (MAO-B) over Monoamine Oxidase A (MAO-A). This selectivity is a key differentiator for potential CNS applications. [1]
| Evidence Dimension | Enzyme Inhibition Selectivity |
|---|---|
| Target Compound Data | IC50 (MAO-B): 17,000 nM; IC50 (MAO-A): >100,000 nM |
| Comparator Or Baseline | Selectivity Ratio (MAO-A / MAO-B) |
| Quantified Difference | MAO-B IC50 is at least 5.9x more potent than MAO-A |
| Conditions | Inhibition of human membrane-bound MAO-A and MAO-B expressed in insect cell membranes, using conversion of kynuramine to 4-hydroxyquinoline as the assay readout. |
Why This Matters
This selectivity profile is advantageous for projects targeting MAO-B for neurodegenerative diseases (e.g., Parkinson's) while minimizing the off-target effects associated with MAO-A inhibition, making it a superior choice over non-selective quinoline scaffolds.
- [1] BindingDB. (n.d.). Entry for BDBM50450820 (CHEMBL4210376) - 2-chloro-3-(3-chloropropyl)-6-ethoxyquinoline. View Source
